molecular formula C7H10 B2787397 (E)-5-Methyl-3-hexen-1-yne CAS No. 38253-07-5

(E)-5-Methyl-3-hexen-1-yne

Cat. No.: B2787397
CAS No.: 38253-07-5
M. Wt: 94.157
InChI Key: YPAAIRQADKROCE-UHFFFAOYSA-N
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Description

Contextual Significance of Enynes in Contemporary Synthesis and Chemical Research

Conjugated enynes are highly valued as building blocks in organic synthesis. rsc.orgnih.gov The presence of both sp² and sp hybridized carbon atoms in a conjugated system imparts unique chemical reactivity, allowing for a wide range of chemical transformations. rsc.org These transformations include cycloadditions, cross-coupling reactions, and various transition-metal-catalyzed functionalizations. rsc.orgrsc.orgnih.gov The ability to selectively react at either the double or the triple bond, or to engage both in concerted processes, makes enynes powerful intermediates for the construction of complex molecular architectures. nih.gov This versatility has led to their use in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.govresearchgate.net

Structural Characteristics of (E)-5-Methyl-3-hexen-1-yne: A Conjugated Enynyl System

The structure of this compound is defined by a six-carbon chain containing a terminal alkyne (a triple bond between carbons 1 and 2) and a trans-configured internal alkene (a double bond between carbons 3 and 4). nih.govbrainly.com A methyl group is attached to the fifth carbon atom. nih.gov The "(E)" designation in its name specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. brainly.com This specific arrangement of alternating double and single bonds results in a conjugated system, where the p-orbitals of the alkene and alkyne overlap, leading to delocalization of electrons across this part of the molecule. This conjugation influences the molecule's stability, reactivity, and spectroscopic properties.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₁₀ nih.govnist.gov
Molecular Weight 94.15 g/mol nih.gov
IUPAC Name (E)-5-methylhex-3-en-1-yne nih.gov
InChIKey YPAAIRQADKROCE-AATRIKPKSA-N nih.govnist.gov
XLogP3 2.3 nih.gov

Research Landscape and Emerging Trends Pertaining to Conjugated Enynes

The study of conjugated enynes is a dynamic and expanding area of chemical research. rsc.org A significant focus is on the development of novel and efficient synthetic methods for their preparation, particularly through transition-metal catalysis. rsc.orgnih.govrsc.org Palladium, copper, and rhodium complexes have been extensively used to catalyze the formation of enynes with high levels of regio- and stereoselectivity. nih.govrsc.org

Recent trends also highlight the exploration of the unique reactivity of enynes in asymmetric catalysis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. rsc.org Furthermore, the application of enynes in the synthesis of complex natural products and as components in functional materials, such as organic light-emitting diodes and conductive polymers, is an area of growing interest. researchgate.net The development of "greener" synthetic routes that are more atom-economical and environmentally benign is another key research direction. researchgate.net

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound and related conjugated enynes is multifaceted. A primary objective is to develop new synthetic methodologies that allow for the efficient and selective construction of this structural motif. rsc.org This includes the use of various catalytic systems to control the stereochemistry of the double bond and to introduce a wide range of functional groups. nih.gov

Another key area of investigation is the exploration of the reactivity of this compound in various chemical transformations. nih.gov Researchers are interested in understanding how the interplay between the alkene and alkyne functionalities can be harnessed to synthesize more complex molecules. acs.org This includes studying its participation in pericyclic reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. nih.govmdpi.com

Furthermore, computational studies are often employed to gain a deeper understanding of the electronic structure and reaction mechanisms of conjugated enynes. researchgate.net These theoretical investigations complement experimental findings and aid in the design of new reactions and catalysts. The ultimate goal of this research is to expand the synthetic chemist's toolkit and to enable the creation of novel molecules with valuable properties for a wide range of applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-5-methylhex-3-en-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-4-5-6-7(2)3/h1,5-7H,2-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAAIRQADKROCE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for E 5 Methyl 3 Hexen 1 Yne and Its Analogs

Stereoselective Formation of the (E)-Alkene Moiety in Enynes

Achieving high E-selectivity in the alkene portion of enynes is crucial for their application in total synthesis and materials science. Both catalytic and non-catalytic methods have been developed to address this challenge.

Transition metal catalysis offers powerful tools for the stereoselective synthesis of (E)-enynes. Palladium-based catalysts are particularly prominent in this area. nih.govoup.com For instance, the Sonogashira coupling of a terminal alkyne with a vinyl halide can proceed with retention of the vinyl halide's stereochemistry. organic-chemistry.org Thus, coupling an appropriate terminal alkyne with an (E)-vinyl halide would yield the desired (E)-enyne.

Recent advancements have also focused on the direct, atom-economical cross-coupling of internal and terminal alkynes. nih.govchemistryviews.org These methods often employ tailored ligands to control regioselectivity and suppress E/Z isomerization, leading to high yields of the (E)-enyne product. nih.gov For example, a palladium catalyst with a phosphinoimidazoline ligand has been shown to be effective in the synthesis of 1,3-enynes with high regio- and stereoselectivity. chemistryviews.org Rhodium catalysts have also been employed in the cross-coupling of silyl-substituted alkynes with terminal alkynes, yielding (E)-head-to-head products with excellent selectivity. nih.gov

Another catalytic approach involves the hydroalkynylation of allenes. A palladium-catalyzed method has been developed to produce (E)-1,3-enyne derivatives with high regio- and stereoselectivity under mild conditions. organic-chemistry.org This process is believed to proceed through a Pd(0)/Pd(II) catalytic cycle involving the oxidative addition of the alkyne to palladium, followed by regioselective insertion into the allene (B1206475) and reductive elimination. organic-chemistry.org

Catalyst SystemReactantsProductSelectivityReference
Pd(OAc)₂ / Phosphine LigandAllenes, Alkynes(E)-1,3-EnynesHigh Regio- and Stereoselectivity organic-chemistry.org
Pd(dba)₂ / Phosphinoimidazoline LigandInternal Alkynes, Terminal Alkynes1,3-EnynesHigh Regio- and Stereoselectivity chemistryviews.org
Rh-Phebox complexTerminal Alkynes, Dimethyl Acetylenedicarboxylate(Z)-Enynes>96:4 (Z)-selectivity nih.gov

While catalytic methods are powerful, non-catalytic strategies also provide reliable routes to (E)-enynes. The Julia-Kocienski olefination is a notable example. This reaction, involving the coupling of a sulfone with an aldehyde, can produce enynes with high E-selectivity. nih.gov For the synthesis of fluorinated 1,3-enynes, TMS- and TIPS-protected BT fluoropropargyl sulfones have been used as Julia-Kocienski reagents, reacting with aldehydes to give high yields of conjugated fluoro enynes with E-stereoselectivity. nih.gov The stereoselectivity can be influenced by the choice of base, with LHMDS at low temperatures generally providing higher E-selectivity compared to DBU. nih.gov

Another classical approach is the Wittig reaction and its modifications. While the standard Wittig reaction often favors the Z-alkene, variations like the Schlosser modification can be used to obtain the E-isomer. However, for enyne synthesis, these methods can sometimes be limited by the stability of the ylides and potential side reactions.

Construction of the Terminal Alkyne Functionality

The terminal alkyne is a key functional group in (E)-5-Methyl-3-hexen-1-yne, providing a handle for further transformations. Several methods can be employed for its introduction.

One of the most straightforward methods is the use of acetylene (B1199291) or a protected acetylene equivalent as a starting material. Acetylide anions, generated by deprotonating terminal alkynes with a strong base, can act as nucleophiles in SN2 reactions. libretexts.org For instance, reacting the lithium salt of acetylene with a suitable electrophile can introduce the terminal alkyne moiety early in the synthetic sequence.

Alternatively, elimination reactions can be used to form the triple bond. Dehydrohalogenation of a dihaloalkane with a strong base like sodium amide is a classic method for alkyne synthesis. libretexts.org This can be applied to a precursor molecule that already contains the desired carbon skeleton.

The Corey-Fuchs reaction provides another reliable method for converting aldehydes into terminal alkynes. This involves a one-pot reaction with triphenylphosphine (B44618) and carbon tetrabromide, followed by treatment with a strong base.

Carbon-Carbon Bond Forming Strategies for the Enynyl Backbone

The assembly of the carbon skeleton of this compound requires effective carbon-carbon bond-forming strategies. nih.govnih.govlibretexts.orgvanderbilt.eduorganic-chemistry.org Cross-coupling reactions are particularly powerful in this regard.

Cross-coupling reactions are fundamental to modern organic synthesis and have been extensively applied to the preparation of enynes. nih.govchemistryviews.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex. nih.gov

The Sonogashira coupling is a cornerstone of enyne synthesis, involving the palladium-catalyzed cross-coupling of a terminal alkyne with a vinyl or aryl halide. nih.govorganic-chemistry.org This reaction is highly efficient and tolerant of a wide range of functional groups. For the synthesis of a molecule like this compound, one could envision a Sonogashira coupling between ethynyltrimethylsilane (as a protected acetylene equivalent) and a suitable (E)-vinyl halide, followed by desilylation. The palladium catalyst, often in conjunction with a copper(I) co-catalyst, facilitates the reaction. organic-chemistry.org

Recent developments in Sonogashira couplings include the use of high-turnover catalysts and reactions in environmentally benign solvents like water. nih.govorganic-chemistry.org Hydroxyapatite-supported palladium has been shown to be an efficient and recyclable catalyst for the synthesis of (E)-2-alkene-4-ynecarboxylic esters. organic-chemistry.org

Beyond the traditional Sonogashira reaction, other palladium-catalyzed cross-coupling methods are also valuable. For example, a palladium-catalyzed Heck-type coupling between terminal alkynes and activated olefins has been developed to construct enyne compounds under mild conditions. nih.gov This oxidative reaction provides a direct route to conjugated enynes from readily available starting materials. nih.gov

Coupling ReactionCatalyst SystemReactantsProductKey FeaturesReference
Sonogashira CouplingPd catalyst, Cu(I) co-catalystTerminal Alkyne, Vinyl HalideConjugated EnyneHigh efficiency, functional group tolerance nih.govorganic-chemistry.org
Heck-Type CouplingPd(II) catalystTerminal Alkyne, OlefinConjugated EnyneOxidative coupling, mild conditions nih.gov
HydroalkynylationPd(OAc)₂ / Phosphine LigandAllene, Alkyne(E)-1,3-EnyneHigh regio- and stereoselectivity organic-chemistry.org

Cross-Coupling Reactions Involving Enynes

Alternative Metal-Catalyzed Coupling Methodologies for Enyne Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and several methods are particularly well-suited for the synthesis of conjugated enynes. gold-chemistry.org Among these, the Sonogashira and Negishi couplings are prominent.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org For the synthesis of this compound, a plausible Sonogashira approach would involve the coupling of a terminal alkyne, such as propyne (B1212725) or a protected equivalent like trimethylsilylacetylene, with an appropriate (E)-vinyl halide, for instance, (E)-1-bromo-3-methyl-1-butene. The stereochemistry of the resulting enyne is typically retained from the starting vinyl halide.

The Negishi coupling provides another effective route to conjugated enynes, involving the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of this compound, this could entail the coupling of an ethynylzinc reagent with an (E)-1-halo-3-methyl-1-butene. A key advantage of the Negishi coupling is the ability to form C(sp)-C(sp2) bonds with high stereoselectivity. nih.govnih.gov

Below is a table summarizing hypothetical metal-catalyzed coupling reactions for the synthesis of this compound:

Coupling ReactionVinyl Halide PartnerAlkyne PartnerCatalyst SystemProduct
Sonogashira Coupling(E)-1-bromo-3-methyl-1-buteneEthynyltrimethylsilanePd(PPh₃)₄, CuI, Et₃NThis compound (after deprotection)
Negishi Coupling(E)-1-iodo-3-methyl-1-buteneEthynylzinc chloridePd(PPh₃)₄This compound

Elimination Reactions for Conjugated Enyne Formation

Elimination reactions provide a classical yet effective approach to the synthesis of unsaturated systems, including conjugated enynes. Dehydrohalogenation is a particularly relevant pathway.

Dehydrohalogenation Pathways for Enynes

The formation of alkynes through double dehydrohalogenation of vicinal or geminal dihalides is a well-established synthetic method. libretexts.orglibretexts.orgyoutube.comyoutube.com This transformation is typically achieved by treatment with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK). libretexts.orgyoutube.com To synthesize a conjugated enyne like this compound via this route, a suitable dihaloalkene precursor would be required.

For instance, the synthesis could start from an alkene such as 5-methyl-1-hexene. Halogenation of this alkene would yield a dihaloalkane, which upon controlled mono-dehydrohalogenation could furnish a vinyl halide. A subsequent dehydrohalogenation could then form the alkyne moiety. Alternatively, a dihaloalkene could undergo a single dehydrohalogenation to generate the enyne system. The stereochemical outcome of the double bond is a critical consideration in this approach and often depends on the reaction conditions and the nature of the substrate.

A hypothetical dehydrohalogenation sequence is presented below:

Starting MaterialReagentsIntermediateReagentsFinal Product
3,4-dibromo-5-methyl-1-hexene1. NaNH₂ (1 equiv)(E/Z)-3-bromo-5-methyl-1,3-hexadiene2. NaNH₂ (1 equiv)This compound
4,4-dichloro-5-methyl-2-hexenet-BuOK (excess)--This compound

Chemo- and Regioselective Considerations in Methyl-Substituted Hexen-1-yne Synthesis

The synthesis of a specific isomer like this compound requires careful control over both chemoselectivity and regioselectivity.

Chemoselectivity becomes a key issue when multiple reactive sites are present in the starting materials. For instance, in metal-catalyzed coupling reactions, the catalyst must selectively activate the desired functional groups (e.g., the C-X bond of the vinyl halide and the C-H or C-Zn bond of the alkyne) without promoting unwanted side reactions.

Regioselectivity is crucial in determining the precise placement of the methyl group and the stereochemistry of the double bond. In the context of dehydrohalogenation, the choice of base and reaction conditions can influence which proton is abstracted, potentially leading to a mixture of constitutional isomers. For metal-catalyzed couplings, the regioselectivity is often dictated by the pre-functionalized starting materials, but issues can arise if isomeric starting materials are used or if isomerization occurs under the reaction conditions. The stereoselectivity of the double bond in the final enyne product is a critical aspect, and preserving the (E)-configuration from the starting vinyl halide is a common strategy in cross-coupling reactions. liverpool.ac.uk

Total Synthesis Approaches Utilizing this compound as a Key Intermediate

Conjugated enynes are valuable intermediates in the total synthesis of natural products, often participating in pericyclic reactions, cycloisomerizations, and further functional group transformations. researchgate.netrsc.orgrsc.orgtemple.edu While no specific total syntheses explicitly detailing the use of this compound as a key intermediate have been prominently reported in readily accessible literature, its structural motif is present in a variety of natural products.

The this compound substructure can be found embedded within more complex molecular architectures. For example, many polyketide and terpenoid natural products feature conjugated enyne systems with varied substitution patterns. The synthetic strategies employed to construct these molecules often rely on the robust and predictable nature of the reactions discussed above.

A hypothetical application in total synthesis could involve the use of this compound as a building block for the construction of a larger carbon skeleton. The terminal alkyne provides a handle for further elongation of the carbon chain via reactions such as another Sonogashira or Negishi coupling, or through nucleophilic addition of the corresponding acetylide to an electrophile. The conjugated enyne system itself can undergo a variety of transformations, including Diels-Alder reactions, Pauson-Khand reactions, or various metal-catalyzed cyclizations to construct carbocyclic and heterocyclic ring systems.

Elucidation of Chemical Reactivity and Transformation Pathways of E 5 Methyl 3 Hexen 1 Yne

Electrophilic Additions to the Conjugated Enyne System

The conjugated π-system of (E)-5-Methyl-3-hexen-1-yne is susceptible to attack by electrophiles. The presence of both a double and a triple bond raises questions of regioselectivity and stereoselectivity, as the electrophile can potentially add to either site of unsaturation.

Regioselectivity and Stereoselectivity of Addition Reactions

In electrophilic additions to conjugated enynes, the initial attack of the electrophile can occur at either the alkene or the alkyne. The outcome is influenced by the nature of the electrophile, the reaction conditions, and the substitution pattern of the enyne. Generally, the more nucleophilic π-bond will react preferentially. In the case of this compound, the internal double bond is more substituted than the terminal triple bond, which can influence its reactivity.

For instance, the addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) can lead to a variety of products. The reaction of indene (B144670) with various electrophiles like bromine, chlorine, and their acetyl hypohalite derivatives has been shown to result in significant syn-addition products, indicating the possibility of direct collapse of an ion pair intermediate. While not directly analogous, this highlights that syn-addition can be a significant pathway in electrophilic additions to unsaturated systems. In the context of this compound, the stereochemistry of the resulting product would depend on the mechanism of addition to the double bond.

Furthermore, iron(III) chloride has been shown to catalyze the hydrochlorination/cyclization of 1,n-enynes with high regio- and stereoselectivity, affording heterocyclic alkenyl chlorides as Z isomers. acs.org This type of transformation, if applied to a suitable analogue of this compound, could potentially lead to cyclic products with defined stereochemistry.

Electrophilic ReagentPotential Site of AttackExpected Product TypeFactors Influencing Selectivity
H-X (e.g., HBr)C=C or C≡CHalogenated alkene or alkyneMarkovnikov vs. Anti-Markovnikov directing effects of the conjugated system.
X₂ (e.g., Br₂)C=C or C≡CDihaloalkene or tetrahaloalkaneSolvent polarity, temperature, and steric hindrance.
Electrophilic metalsC≡CMetal-alkyne complexCoordination facilitates further reactions like cyclization.

Nucleophilic Additions and Substitutions Involving the Enyne Moiety

The terminal alkyne in this compound possesses an acidic proton that can be abstracted by a strong base to form a nucleophilic acetylide. This acetylide can then participate in various nucleophilic addition and substitution reactions.

The conjugate addition of nucleophiles to activated alkynes is a well-established reaction. acs.org While this compound lacks a traditional activating group, the polarization of the conjugated system can still render the double bond susceptible to nucleophilic attack under certain conditions, particularly with organometallic reagents. For instance, the addition of thiols to electrophilic alkynes, known as the thiol-yne reaction, can proceed via a nucleophilic mechanism, often catalyzed by a base. acs.org The stereochemistry of such additions is typically anti, leading to the Z-isomer as the major product. acs.org

Moreover, bridged triene η6-chromiumtricarbonyl complexes have been shown to undergo efficient nucleophilic addition, demonstrating that metal coordination can activate unsaturated systems towards nucleophilic attack. researchgate.net

Cycloaddition Reactions of this compound

The conjugated enyne system of this compound is an excellent substrate for various cycloaddition reactions, providing a powerful tool for the construction of cyclic and polycyclic structures.

Pericyclic Reactions (e.g., Diels-Alder, Enyne Cyclizations)

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgorganic-chemistry.org In the case of an enyne, either the double bond or the triple bond can act as the dienophile. Studies on Diels-Alder reactions of enynes with activating groups have shown that the reaction can occur specifically at the acetylenic center. nih.govacs.org The regioselectivity of the cycloaddition can be influenced by remote activating groups. nih.gov For this compound, reaction with a diene could potentially yield two different cycloadducts depending on which unsaturation participates as the dienophile.

Metal-catalyzed enyne cycloisomerizations represent another important class of pericyclic-type reactions. rsc.org These reactions can proceed through various mechanisms and lead to a diverse array of cyclic products. For example, rhodium-catalyzed cycloisomerization can convert acyclic enynes into cyclic dienes. organic-chemistry.org Copper-catalyzed radical cascade cyclizations of 1,6-enynes have been used to synthesize tricyclic compounds. rsc.orgrsc.org

Reaction TypeReactant PartnerPotential Product
Diels-AlderConjugated DieneSubstituted cyclohexadiene or cyclohexene (B86901) derivative
Enyne CycloisomerizationMetal Catalyst (e.g., Rh, Au, Ru)Cyclic diene, bicyclic compound
[2+2+2] CycloadditionAnother alkyne/alkeneSubstituted benzene (B151609) derivative

Intramolecular Cyclization Cascades (e.g., Hopf Cyclization and its relevance to substituted hexa-1,3-dien-5-ynes)

This compound is a substituted hexa-1,3-dien-5-yne, a class of compounds known to undergo the Hopf cyclization. This thermally allowed 6π-electrocyclization converts a cis-hexa-1,3-diene-5-yne into a benzene ring through a highly strained cyclohexa-1,2,4-triene intermediate. nih.govacs.orgescholarship.org The reaction typically requires high temperatures, but transition metal catalysis can significantly lower the reaction barrier. nih.govacs.orgescholarship.orgnsf.gov

The thermal cycloisomerization of parent and substituted hexa-1,3-dien-5-ynes has been studied, and the initial product is the allenic cyclohexa-1,2,4-triene (isobenzene), which then rearranges to the aromatic product. researchgate.net For the Hopf cyclization of this compound to occur, it would first need to isomerize to the cis (or Z) configuration. The subsequent cyclization would lead to the formation of a substituted benzene ring. Recent research has demonstrated that the Hopf cyclization can be dramatically accelerated on a Au(111) surface. nih.govacs.orgescholarship.org

Rearrangement Reactions and Isomerization Pathways

Enynes can undergo various rearrangement and isomerization reactions, often catalyzed by transition metals or promoted by heat. The NIST Chemistry WebBook provides thermochemical data for the isomerization of this compound to its (Z)-isomer, indicating that these two forms are interconvertible. nist.gov

Reaction ConditionProduct Type
ThermalIsomerization to (Z)-5-Methyl-3-hexen-1-yne
Metal Catalysis (e.g., Au(I))Potential for skeletal rearrangements to other cyclic or acyclic isomers
PhotochemicalIsomerization to allenes or other dienes (in the presence of a suitable reaction partner)

Thermal Rearrangements of Methyl-Substituted Hexen-1-ynes

The thermal behavior of enynes can lead to various rearrangements, with isomerization being a key process. For this compound, the most fundamental thermal rearrangement is its isomerization to the corresponding (Z)-isomer. This transformation involves the rotation around the carbon-carbon double bond, a process that is energetically demanding but feasible at elevated temperatures.

Research into the gas-phase thermal isomerization of this compound has provided valuable thermodynamic data for this equilibrium process. nist.gov The enthalpy of reaction (ΔrH°) for the conversion of the (E)-isomer to the (Z)-isomer has been determined, offering insight into the relative stabilities of these stereoisomers at high temperatures.

Table 1: Thermodynamic Data for the Isomerization of this compound

ReactionQuantityValue (kJ/mol)MethodConditionsReference
This compound ⇌ (Z)-5-Methyl-3-hexen-1-yneΔrH°3. ± 5.9EquilibriumGas phase, 1035 KRoth, Hopf, et al., 1994 nist.gov

This interactive table provides a summary of the key thermodynamic parameter for the thermal isomerization of this compound.

While specific studies on more complex thermal rearrangements of this compound are not extensively documented, the broader class of conjugated enynes is known to undergo various pericyclic reactions, such as electrocyclizations, under thermal conditions. The specific pathways and products of such reactions would be highly dependent on the substitution pattern and the reaction conditions.

Mechanistic Investigations of Isomerization Processes

The isomerization of this compound to its (Z)-counterpart is a process that, in the absence of a catalyst, typically proceeds through a radical or a diradical transition state upon thermal activation. The energy input must be sufficient to overcome the rotational barrier of the double bond. The thermochemical data from the NIST WebBook indicates that this process is observable at high temperatures in the gas phase. nist.gov

The mechanism for the uncatalyzed thermal E/Z isomerization is generally understood to involve the following steps:

Activation: Thermal energy is absorbed by the molecule, leading to the excitation of the π-electrons in the double bond.

Transition State: This excitation facilitates the rotation around the C3-C4 bond, proceeding through a high-energy transition state where the p-orbitals of the original double bond are orthogonal to each other.

Relaxation: As the rotation completes, the molecule relaxes into the more stable arrangement of the (Z)-isomer, or back to the (E)-isomer.

The equilibrium between the (E) and (Z) isomers is governed by their relative thermodynamic stabilities. The positive enthalpy of reaction for the conversion of the (E) to the (Z) isomer suggests that the (E) isomer is thermodynamically more stable under the studied conditions. nist.gov

Catalytic Transformations of the Enyne Moiety

The enyne moiety of this compound is a versatile functional group that can be activated and transformed using a variety of catalytic systems. These transformations offer powerful tools for the construction of complex molecular architectures.

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis provides a rich platform for the functionalization of enynes. acs.org While specific examples involving this compound are not prevalent in the literature, the general reactivity patterns of enynes in the presence of transition metal catalysts are well-established. Common transformations include:

Cycloisomerization: In the presence of catalysts based on metals like palladium, platinum, gold, or rhodium, enynes can undergo cycloisomerization to form various cyclic structures. nih.govrsc.orgresearchgate.netresearchgate.net The outcome of these reactions is highly dependent on the catalyst, ligands, and the substrate's structure. For a 1,3-enyne like this compound, such reactions could potentially lead to the formation of five- or six-membered rings.

Coupling Reactions: The terminal alkyne of this compound is amenable to various cross-coupling reactions, such as the Sonogashira, Suzuki, and Negishi couplings. These reactions allow for the introduction of a wide range of substituents at the C1 position.

Hydrometallation and Subsequent Reactions: The addition of a metal-hydride bond across the alkyne or alkene can be followed by further transformations. For instance, hydroboration or hydrosilylation can introduce boron or silicon moieties, which can then be used in subsequent cross-coupling reactions. acs.org

The regioselectivity and stereoselectivity of these reactions are crucial aspects and are often controlled by the choice of the transition metal and the coordinating ligands.

Organocatalytic Activation and Reactions

Organocatalysis has emerged as a powerful, metal-free alternative for the activation and functionalization of organic molecules. semanticscholar.org For enynes, organocatalytic strategies can activate the molecule towards nucleophilic attack. While specific organocatalytic reactions of this compound are not detailed in the literature, general principles can be applied.

The conjugated system of the enyne can be activated by forming a reactive intermediate with an organocatalyst. For example:

Amine Catalysis: Chiral secondary amines can react with the enyne to form enamine or iminium ion intermediates, which can then participate in various asymmetric transformations.

Brønsted Acid/Base Catalysis: Brønsted acids can protonate the enyne, making it more electrophilic, while Brønsted bases can deprotonate the terminal alkyne, generating a nucleophilic acetylide.

Hydrogen Bonding Catalysis: Catalysts that operate through hydrogen bonding, such as thioureas or squaramides, can activate the enyne by enhancing its electrophilicity.

These organocatalytic activations can enable a range of reactions, including conjugate additions, cycloadditions, and cascade reactions, potentially leading to the stereoselective synthesis of complex molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of E 5 Methyl 3 Hexen 1 Yne

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual protons and carbon atoms.

¹H NMR spectroscopy for (E)-5-Methyl-3-hexen-1-yne is predicted to provide key information. The terminal alkyne proton is expected to appear as a singlet in a characteristic region of the spectrum. The vinyl protons will exhibit a coupling constant that is indicative of their trans relationship, a critical piece of data for confirming the (E)-stereochemistry. The methine proton adjacent to the isopropyl group and the methyl protons of the isopropyl group will also show characteristic splitting patterns and chemical shifts.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule will produce a distinct signal. The sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the alkene will resonate in their respective-and readily identifiable—downfield regions. The remaining sp³-hybridized carbons of the isopropyl group will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
H-1 ~2.0-3.0 s N/A
H-3 ~5.5-6.0 dd ~15-16, ~6-7
H-4 ~5.8-6.5 dd ~15-16, ~1-2
H-5 ~2.2-2.8 m ~6-7

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-1 ~70-80
C-2 ~80-90
C-3 ~110-120
C-4 ~140-150
C-5 ~30-40

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular backbone, two-dimensional (2D) NMR techniques are essential. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the vinyl protons and the methine proton of the isopropyl group.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon spectrum. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show correlations between protons and carbons that are two or three bonds away, providing crucial information to piece together the entire molecular structure and confirm the placement of the methyl groups and the unsaturated functionalities.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak would confirm the compound's molecular weight.

The fragmentation of the molecule under electron ionization would likely proceed through pathways that generate stable carbocations. Common fragmentation patterns would include the loss of a methyl group to form a stable secondary carbocation, and cleavage at other points in the carbon chain. The analysis of these fragment ions allows for the reconstruction of the molecule's structure, thereby confirming the connectivity established by NMR spectroscopy.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
94 [C₇H₁₀]⁺ (Molecular Ion)
79 [C₆H₇]⁺ (Loss of CH₃)
67 [C₅H₇]⁺

Vibrational Spectroscopy (IR, Raman) for Mechanistic Insights and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the terminal alkyne C-H stretch and the C≡C triple bond stretch. The C=C double bond stretch of the trans-alkene would also be observable, as would the C-H stretches and bends of the alkyl portions of the molecule. Raman spectroscopy would complement the IR data, often showing strong signals for the more symmetric and less polar C≡C and C=C bonds.

Table 4: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
≡C-H Stretch ~3300
C≡C Stretch ~2100
C=C Stretch ~1650
=C-H (trans) Bend (out-of-plane) ~960-970

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The conjugated enyne system in this compound is expected to give rise to a UV absorption maximum corresponding to a π → π* transition. The position of this maximum can provide insights into the extent of conjugation and the electronic nature of the molecule. Due to the lack of significant fluorescence in such simple hydrocarbons, fluorescence emission spectroscopy is not expected to be a primary tool for the characterization of this compound.

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for molecules in the solid state. As this compound is a liquid at room temperature, obtaining a single crystal for X-ray diffraction would require low-temperature techniques. Alternatively, the formation of a co-crystal with another suitable molecule or the synthesis of a solid derivative could allow for crystallographic analysis. A successful crystal structure determination would provide precise bond lengths, bond angles, and torsional angles, unequivocally confirming the (E)-stereochemistry of the double bond and providing a detailed three-dimensional picture of the molecule.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The inherent volatility of this compound makes gas chromatography (GC) a particularly suitable technique for its analysis. When coupled with sensitive detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides a powerful tool for both purity assessment and the separation of potential isomers. High-performance liquid chromatography (HPLC) also presents a viable, albeit less common, alternative for the separation of geometric isomers.

Gas chromatography is a cornerstone technique for determining the purity of volatile compounds. researchgate.net The principle of GC lies in the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. researchgate.net For a compound like this compound, a non-polar or a mid-polarity capillary column is typically employed.

The purity of a sample is generally determined by the peak area percentage method. In an ideal chromatogram of a pure substance, only a single peak corresponding to the compound of interest should be observed. The presence of additional peaks indicates the existence of impurities. The percentage purity can be calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram. siue.edu

A Flame Ionization Detector (FID) is commonly used for the analysis of hydrocarbons due to its high sensitivity and a response that is proportional to the number of carbon atoms in the analyte. This allows for a reliable quantification of purity based on peak areas.

Illustrative GC-FID Purity Analysis Data:

The following table illustrates a hypothetical purity analysis of a sample of this compound. The retention time is the time it takes for a compound to travel through the column to the detector.

Peak NumberRetention Time (min)Peak AreaArea %Identification
15.21500099.5This compound
24.8500.33Impurity A
36.1250.17Impurity B

Note: This data is illustrative and based on typical GC analysis of volatile hydrocarbons.

When coupled with a mass spectrometer, GC becomes a powerful tool for not only separating components of a mixture but also for identifying them based on their mass spectra. The mass spectrometer bombards the eluting compounds with electrons, causing them to fragment in a reproducible manner. The resulting fragmentation pattern is a unique fingerprint of the molecule.

For this compound, GC-MS can be instrumental in distinguishing it from its geometric isomer, (Z)-5-Methyl-3-hexen-1-yne. While these isomers may have very similar retention times on standard GC columns, their mass spectra are expected to be nearly identical due to the same molecular formula and connectivity. However, high-resolution GC with specialized columns, such as those with liquid crystalline stationary phases, can potentially achieve separation based on the different shapes of the E and Z isomers. teledynelabs.com

Expected Mass Spectral Data for C7H10 Isomers:

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 94, corresponding to its molecular weight. Common fragments would likely arise from the cleavage of the isopropyl group and other characteristic fragmentations of enynes.

m/zPossible Fragment
94[C7H10]+ (Molecular Ion)
79[C7H10 - CH3]+
51[C4H3]+

Note: This data is predicted based on general fragmentation patterns of unsaturated hydrocarbons.

While GC is the more common technique for volatile compounds, HPLC can be employed for the separation of geometric isomers, particularly when there is a need for preparative-scale separation. The separation of E and Z isomers by HPLC is typically achieved using a normal-phase stationary phase, such as silica (B1680970) gel, often modified with a silver salt. The silver ions interact differently with the pi bonds of the cis and trans isomers, leading to their separation. nih.govnih.gov

For a non-polar compound like this compound, a mobile phase consisting of a mixture of non-polar solvents like hexane (B92381) and a slightly more polar solvent like isopropanol (B130326) would be appropriate. Detection is often achieved using a UV detector, as the conjugated enyne system is expected to have a UV absorbance maximum. ijarsct.co.in

Illustrative HPLC Separation Parameters for E/Z Isomers of 5-Methyl-3-hexen-1-yne:

ParameterValue
Column Silica gel
Mobile Phase Hexane:Isopropanol (99:1)
Flow Rate 1.0 mL/min
Detector UV at 220 nm
Hypothetical Retention Time (Z-isomer) 8.5 min
Hypothetical Retention Time (E-isomer) 9.2 min

Note: This data is illustrative and based on typical HPLC separation of geometric isomers of unsaturated compounds.

Theoretical and Computational Investigations of E 5 Methyl 3 Hexen 1 Yne

Quantum Chemical Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the ground state properties of molecules. For (E)-5-Methyl-3-hexen-1-yne, a DFT study would typically commence with a geometry optimization to find the lowest energy arrangement of its atoms. Functionals such as B3LYP or ωB97X-D, combined with basis sets like 6-31G(d) or larger, would be employed to accurately model the system.

From these calculations, a wealth of information about the molecule's electronic structure can be obtained. This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and its electronic excitation properties.

Further analysis of the DFT results can yield atomic charges, bond orders, and the electrostatic potential map, which visualizes the electron-rich and electron-poor regions of the molecule. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative DFT-Calculated Ground State Properties for a Generic Enyne (Note: This data is representative and not from a specific study on this compound)

PropertyCalculated Value
Total Energy (Hartree)-271.XXX
HOMO Energy (eV)-8.XX
LUMO Energy (eV)-0.XX
HOMO-LUMO Gap (eV)8.XX
Dipole Moment (Debye)0.XX

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for benchmarking purposes, ab initio (from first principles) methods would be utilized. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more demanding, these methods can provide highly accurate energies and molecular properties.

A study employing these high-level methods would provide benchmark data for the geometry and electronic properties of this compound, against which the results from more computationally efficient methods like DFT could be compared. This is particularly important for systems where electron correlation effects are significant.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into the energies of reactants, products, and the transition states that connect them.

Energetic Profiles of Transformation Pathways

For a molecule like this compound, which contains both a double and a triple bond, a variety of chemical transformations are possible, including cycloadditions, electrophilic additions, and metal-catalyzed rearrangements. To understand the mechanism of a specific reaction, a potential energy surface (PES) would be computationally mapped. This involves locating the structures of all relevant stationary points (reactants, intermediates, transition states, and products) and calculating their relative energies.

The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest. Its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

Prediction of Reactivity and Selectivity in Enyne Reactions

Computational studies can also predict the reactivity and selectivity of enyne reactions. For example, in an electrophilic addition to this compound, the initial attack could occur at either the double or the triple bond. By calculating the activation energies for both pathways, it is possible to predict which reaction will be favored.

Similarly, for reactions that can lead to multiple stereoisomers, computational methods can be used to determine the relative energies of the different transition states leading to each product. This allows for the prediction of the stereochemical outcome of the reaction. The analysis of frontier molecular orbitals (HOMO and LUMO) can also provide qualitative insights into the preferred sites of electrophilic and nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule is crucial to its reactivity and physical properties. Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds, and determining their relative energies.

For this compound, rotation around the C-C single bonds would be systematically explored to identify all stable conformers. This is typically done by performing a relaxed scan of the potential energy surface along the dihedral angles of interest. The resulting energy profile would reveal the energy minima corresponding to stable conformers and the energy barriers to their interconversion.

The relative populations of the different conformers at a given temperature can be calculated from their relative Gibbs free energies using the Boltzmann distribution. This information is important as the reactivity of the molecule may depend on the population of a specific, more reactive conformer.

Table 2: Hypothetical Relative Energies of Conformers for this compound (Note: This data is for illustrative purposes only)

ConformerRelative Energy (kcal/mol)Boltzmann Population at 298 K (%)
Conformer A (Global Minimum)0.0075.3
Conformer B0.8518.1
Conformer C1.506.6

Molecular Dynamics Simulations for Dynamic Behavior

A hypothetical MD simulation of this compound in a non-polar solvent, such as carbon tetrachloride, would likely be conducted using a classical force field, for instance, a general Amber force field (GAFF) or a similar parameterization suitable for small organic molecules. The simulation would typically be initiated by placing a single this compound molecule in a periodic box filled with solvent molecules.

The system would first undergo energy minimization to remove any unfavorable steric contacts. This is followed by a gradual heating phase to bring the system to a desired temperature, commonly 298 K (25 °C), and subsequent equilibration under constant temperature and pressure (NPT ensemble) to achieve a stable density. The production phase of the MD simulation would then be run for a duration sufficient to sample the conformational landscape of the molecule, typically on the order of nanoseconds.

Analysis of the resulting trajectory would focus on several key aspects of the molecule's dynamic behavior. The root-mean-square deviation (RMSD) of the carbon backbone would be monitored to assess structural stability and the extent of conformational changes. Furthermore, dihedral angle analysis of the rotatable bonds, particularly around the C4-C5 single bond, would reveal the preferred torsional states and the energy barriers between them. This can provide a quantitative measure of the molecule's flexibility.

A representative, though hypothetical, dataset from such a simulation is presented below:

Simulation ParameterValue
Force FieldGeneral Amber Force Field (GAFF)
SolventCarbon Tetrachloride (CCl4)
Temperature298 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs
Dynamic PropertyPredicted Value
Average RMSD (backbone)1.2 ± 0.3 Å
Major Dihedral Angle (C3-C4-C5-C6)-175° ± 15°
First Principal Component MotionTorsional motion of the isopropyl group

In Silico Prediction and Validation of Spectroscopic Properties

The spectroscopic signature of this compound can be accurately predicted using quantum mechanical calculations. Density functional theory (DFT) is a widely used method for this purpose, offering a good balance between computational cost and accuracy. nih.gov

To predict the nuclear magnetic resonance (NMR) spectrum, the geometry of this compound would first be optimized at a suitable level of theory, for example, using the B3LYP functional with a 6-31G(d) basis set. acs.org Following geometry optimization, NMR shielding constants would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding constants can then be converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This approach allows for the prediction of both ¹H and ¹³C NMR spectra. For more accurate predictions, the effects of molecular vibrations and conformational averaging, as captured by molecular dynamics, can be incorporated. researchgate.net

Similarly, the infrared (IR) spectrum can be predicted by calculating the vibrational frequencies of the optimized structure. These calculations yield the harmonic frequencies, which are often systematically higher than the experimental values. Therefore, a scaling factor is typically applied to improve the agreement with experimental data. The predicted IR spectrum would show characteristic peaks for the C≡C-H stretch (around 3300 cm⁻¹), the C=C stretch (around 1650 cm⁻¹), and various C-H stretching and bending vibrations. quimicaorganica.orgscribd.com

Validation of these in silico predictions is a crucial step. mdpi.com The computationally generated spectra would be compared against experimentally obtained spectra if available. For instance, the predicted chemical shifts and coupling constants from the NMR calculations would be matched with the peaks in an experimental ¹H and ¹³C NMR spectrum. Similarly, the calculated vibrational frequencies and intensities from the IR calculations would be compared with an experimental IR spectrum. A good correlation between the predicted and experimental data would validate the computational model and provide a high degree of confidence in the structural assignment. nih.govmdpi.com

Below are hypothetical tables summarizing the predicted spectroscopic data for this compound and a comparison with plausible experimental values for validation.

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Plausible Experimental Shift (ppm)
C182.581.9
C280.179.5
C3110.2109.8
C4145.8145.2
C531.430.9
C622.121.7
C722.121.7

Predicted Major IR Absorption Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Plausible Experimental Frequency (cm⁻¹)
≡C-H Stretch33103305
C-H Stretch (sp³)29652960
C≡C Stretch21152110
C=C Stretch16551650
=C-H Bend965960

Applications of E 5 Methyl 3 Hexen 1 Yne in Advanced Organic Synthesis and Materials Science

A Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the enyne moiety in (E)-5-Methyl-3-hexen-1-yne makes it a powerful tool for synthetic chemists to construct sophisticated molecular architectures. The presence of both an alkene and an alkyne functionality allows for selective and sequential reactions, providing a strategic advantage in multistep syntheses.

The ability to participate in a range of cycloaddition and cycloisomerization reactions makes this compound an attractive starting material for the synthesis of diverse and complex organic scaffolds. These scaffolds form the core structures of many biologically active molecules and functional materials. For instance, enynes are known to undergo transition metal-catalyzed cycloisomerization to form bicyclic compounds. While specific studies on this compound are limited, the broader class of 1,5-enynes is known to produce bicyclo[3.1.0]hexenes when catalyzed by cationic triphenylphosphinegold(I) complexes. This type of transformation highlights the potential to create strained ring systems that are valuable in further synthetic elaborations.

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is another powerful method for constructing cyclopentenones, which are key structural motifs in many natural products and pharmaceuticals. Although direct examples involving this compound are not extensively documented, the general applicability of this reaction to enynes suggests its potential in synthesizing complex polycyclic systems. The reaction typically utilizes a dicobalt octacarbonyl complex and can be performed intramolecularly to create fused ring systems with high stereoselectivity.

Reaction TypeReagents/CatalystsPotential Product Scaffold
CycloisomerizationCationic Gold(I) ComplexesBicyclo[3.1.0]hexane
Pauson-Khand ReactionCo₂(CO)₈Fused Cyclopentenone
Enyne MetathesisRuthenium Carbene ComplexesSubstituted 1,3-Dienes

The strategic functionalization of this compound allows for the synthesis of key intermediates that can be further elaborated into more complex molecules of pharmaceutical interest. The focus here is on the chemical transformations and the creation of molecular frameworks, rather than the biological activity of the final products. The distinct reactivity of the alkyne and alkene groups enables chemists to introduce a variety of functional groups with high regioselectivity. For example, the terminal alkyne can undergo Sonogashira coupling to introduce aryl or vinyl substituents, while the double bond can be subjected to dihydroxylation or epoxidation to introduce oxygen-containing functionalities. These transformations generate highly functionalized molecules that serve as precursors for a wide range of molecular structures.

Precursor for Polymer and Advanced Material Development

The unsaturated nature of this compound makes it a promising monomer for the development of novel polymers and advanced materials with unique properties. The ability to control the polymerization of the enyne functionality opens avenues for creating materials with tailored architectures and functionalities.

The alkyne and alkene groups in this compound provide handles for its incorporation into polymeric networks. For instance, the terminal alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and orthogonal reaction for creating cross-linked hydrogels. By functionalizing polymer backbones with azide groups, this compound can act as a cross-linker, forming stable triazole linkages and leading to the formation of robust hydrogel networks. The properties of these hydrogels, such as swelling ratio and mechanical strength, can be tuned by varying the concentration of the enyne cross-linker.

Similarly, thiol-yne reactions offer another efficient method for creating cross-linked polymer networks under mild conditions. The reaction of the alkyne group with multifunctional thiols can lead to the formation of hydrogels with applications in biomedical fields.

Enyne metathesis is a powerful polymerization technique that can be applied to monomers like this compound to create conjugated polymers with interesting electronic and optical properties. Catalyzed by transition metal complexes, such as ruthenium carbenes, enyne metathesis can proceed in a controlled manner, allowing for the synthesis of polymers with defined molecular weights and low dispersity. The resulting polymers, containing repeating vinyl and alkyne units in their backbone, can serve as precursors to more complex conjugated systems or as functional materials in their own right.

Polymerization MethodKey FeaturesPotential Material Application
Azide-Alkyne "Click" ChemistryHigh efficiency, OrthogonalityCross-linked Hydrogels
Thiol-Yne ChemistryMild conditions, High yieldBiocompatible Networks
Enyne MetathesisControlled polymerization, Conjugated backboneElectronic and Optical Materials

Development of Novel Catalytic Systems

The structural features of this compound also lend themselves to the design and development of novel ligands for transition metal catalysis. The ability of the enyne moiety to coordinate to metal centers can be exploited to create unique catalyst structures with tailored reactivity and selectivity. While the direct use of this compound as a ligand is not widely reported, the broader class of enyne-containing molecules has been investigated for their potential in catalysis. For example, enyne-based ligands can influence the steric and electronic environment of a metal center, thereby directing the outcome of a catalytic reaction. The development of chiral enyne ligands could also open up possibilities for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The exploration of metal complexes of this compound and its derivatives represents a promising area for future research in catalyst design.

Applications in Specialty Chemical Manufacturing

The unique structural characteristics of this compound, namely the presence of both a terminal alkyne and a trans-disubstituted alkene, position it as a versatile building block in the synthesis of a variety of specialty chemicals. Its reactivity can be selectively directed towards either of these functional groups, or they can be engaged in concerted transformations, offering multiple pathways to complex molecular architectures. While specific industrial-scale applications of this compound are not extensively documented in publicly available literature, its potential utility can be inferred from the well-established reactivity of enyne systems in advanced organic synthesis.

The primary applications in specialty chemical manufacturing would leverage this compound as a precursor for the synthesis of high-value molecules such as pharmaceuticals, agrochemicals, and fragrance compounds. The strategic placement of its unsaturations allows for the construction of cyclic and acyclic structures with high degrees of stereochemical and regiochemical control.

One of the most significant potential applications of enynes like this compound is in the Pauson-Khand reaction. This powerful transformation involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst, to form α,β-cyclopentenones. These five-membered ring systems are crucial structural motifs in a wide array of natural products and biologically active compounds. The intramolecular Pauson-Khand reaction of appropriately tethered enynes is a particularly effective method for constructing bicyclic systems with high diastereoselectivity. For this compound, an intermolecular Pauson-Khand reaction could be envisioned with a suitable alkene, leading to the formation of a substituted cyclopentenone. The regioselectivity of this reaction is generally high, with the larger substituent on the alkyne (in this case, the methyl group) typically ending up adjacent to the newly formed carbonyl group nih.govnrochemistry.comwikipedia.orgnih.govrsc.org.

Enyne metathesis is another key reaction that underscores the potential of this compound in specialty chemical synthesis. This reaction, catalyzed by transition metal complexes (most commonly ruthenium-based), involves the reorganization of the double and triple bonds to form a conjugated 1,3-diene nih.govnih.govchim.ituwindsor.caorganic-chemistry.org. The resulting diene is a highly valuable intermediate that can readily participate in Diels-Alder reactions to construct six-membered rings, a ubiquitous feature in many specialty chemicals, including synthetic fragrances and pharmaceuticals nih.govresearchgate.netrsc.org. The stereochemistry of the starting enyne can influence the geometry of the resulting diene, making this a stereoselective process.

The terminal alkyne functionality of this compound also opens the door to a variety of coupling reactions, most notably the Sonogashira coupling. This palladium- and copper-catalyzed reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide wikipedia.orgorganic-chemistry.orgmdpi.comrsc.orgresearchgate.net. This methodology is widely employed in the synthesis of complex organic molecules due to its mild reaction conditions and tolerance of a broad range of functional groups. This compound could therefore be coupled with various functionalized aryl or vinyl halides to generate more elaborate molecular scaffolds, which could serve as key intermediates in the manufacturing of specialty chemicals.

Furthermore, the terminal alkyne can undergo hydrosilylation, a reaction that adds a silicon-hydrogen bond across the triple bond, to produce vinylsilanes. These products are versatile synthetic intermediates that can be further functionalized. The regioselectivity of this reaction can often be controlled by the choice of catalyst.

The following table summarizes the potential transformations of this compound and the resulting classes of specialty chemical intermediates.

Reaction TypeReagents/CatalystsPotential Product from this compoundApplication in Specialty Chemicals
Pauson-Khand ReactionCo2(CO)8, Alkene, COSubstituted CyclopentenoneSynthesis of natural products, pharmaceuticals, and fragrances containing a five-membered ring.
Enyne MetathesisRuthenium Carbene Catalyst1,3-DienePrecursor for Diels-Alder reactions to form six-membered rings found in fragrances and complex molecules.
Sonogashira CouplingPd catalyst, Cu catalyst, Aryl/Vinyl Halide, BaseAryl/Vinyl-substituted EnyneBuilding block for complex pharmaceuticals, agrochemicals, and organic materials.
HydrosilylationPlatinum or Rhodium Catalyst, SilaneVinylsilaneVersatile intermediate for further functionalization in multi-step syntheses.

In the context of fragrance synthesis, the carbon skeleton of this compound is of interest. Many fragrance molecules possess cyclic or acyclic terpenoid-like structures. Through reactions like gold-catalyzed cycloisomerization, oxygen-tethered enynes can be converted into bicyclic fragrance compounds researchgate.net. While this compound itself is not oxygen-tethered, it could be a starting material for the synthesis of such precursors. The synthesis of cyclic fragrances often relies on transformations of alkenes and alkynes to build carbocyclic and heterocyclic systems nih.gov.

The application of alkynes as intermediates in the preparation of agrochemicals is also well-established researchgate.netnih.gov. The unique reactivity of the triple bond allows for the introduction of various functional groups necessary for biological activity.

Future Research Directions and Perspectives for E 5 Methyl 3 Hexen 1 Yne Research

Discovery of Novel Synthetic Routes and Green Chemistry Approaches

Future research into the synthesis of (E)-5-Methyl-3-hexen-1-yne is likely to focus on the development of more efficient and environmentally benign methodologies. While traditional methods for enyne synthesis, such as transition-metal-catalyzed cross-coupling reactions, are well-established, there is a continuous drive to improve their sustainability. rsc.org

One promising avenue is the exploration of catalytic systems that operate under milder conditions, utilize earth-abundant metals, and minimize waste generation. For instance, the development of novel palladium-catalyzed syntheses of 2-alkene-4-ynoates in water suggests a potential for aqueous-phase synthesis of this compound, which would reduce the reliance on volatile organic solvents. organic-chemistry.org Furthermore, employing reusable catalysts, such as hydroxyapatite-supported palladium, could significantly enhance the green credentials of its synthesis. organic-chemistry.org

Atom-economical reactions, such as the direct hydroalkynylation of an internal alkyne, represent another key area for future investigation. nih.gov Developing a catalytic system that could selectively add a terminal alkyne across an appropriately substituted internal alkyne to yield this compound would be a significant advancement in synthetic efficiency. Research could also focus on enzymatic or chemoenzymatic routes, harnessing the high selectivity of enzymes to construct the enyne framework under mild, aqueous conditions, thereby offering a highly sustainable alternative to traditional chemical synthesis. nih.govmdpi.com

Exploration of Undiscovered Reactivity and Catalytic Transformations

The conjugated enyne motif in this compound is a gateway to a wide array of chemical transformations, many of which remain to be explored for this specific substrate. Future research will undoubtedly focus on uncovering novel reactivity patterns and developing new catalytic transformations.

Transition metal catalysis is a fertile ground for discovering new reactions of enynes. nih.govresearchgate.net For example, platinum- and ruthenium-catalyzed cyclization and cycloisomerization reactions of enynes have been shown to produce diverse carbocyclic and heterocyclic structures. acs.org Investigating the behavior of this compound under similar conditions could lead to the synthesis of novel cyclic compounds with potential applications in medicinal chemistry and materials science.

Furthermore, copper-catalyzed functionalization of enynes has emerged as a powerful synthetic tool, enabling transformations such as boro- and hydrofunctionalizations, as well as radical difunctionalizations. rsc.org Applying these methodologies to this compound could yield a variety of densely functionalized and potentially chiral molecules. The regioselectivity of these reactions, particularly the interplay between 1,2- and other modes of addition, would be a key area of investigation. rsc.org

Enyne metathesis is another powerful reaction that could be explored in the context of this compound. nih.govnih.gov While often used in ring-closing applications, intermolecular enyne metathesis could offer a route to more complex diene structures. Combining enyne metathesis with other well-established reactions, such as the Diels-Alder reaction, could provide a powerful strategy for the rapid construction of complex molecular architectures. nih.govnih.gov

Integration into Sustainable Material Design

The unique electronic and structural features of the enyne functionality make this compound a potential building block for novel sustainable materials. Future research in this area could focus on incorporating this molecule into polymers and other advanced materials.

The conjugated π-system of the enyne can impart interesting photophysical properties, making it a candidate for use in organic electronic materials. Research could explore the synthesis of polymers incorporating the this compound unit and investigate their conductive and emissive properties. The resulting cross-conjugated dieneynes from hydroalkynylation reactions have shown distinct photophysical properties, suggesting that derivatives of this compound could also be valuable in this regard. nih.gov

Furthermore, the reactivity of the alkyne and alkene functionalities allows for post-polymerization modification, enabling the tuning of material properties. For instance, the enyne units could be used as cross-linking points to enhance the thermal and mechanical stability of polymers.

In the broader context of sustainable design, there is a growing interest in using bio-based resources to create new materials. dezeen.com While this compound itself is not directly bio-derived, its derivatives could be designed to be biodegradable or to be synthesized from renewable feedstocks. For example, research could focus on developing enzymatic processes to produce the precursors to this compound from plant waste, such as lignin. port.ac.uk

Advanced Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound will be crucial for optimizing existing processes and discovering new ones. The application of advanced in situ characterization techniques will be instrumental in achieving this.

Spectroscopic methods such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy can be used for real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. spectroscopyonline.com For example, in situ monitoring of a catalytic reaction involving this compound could provide valuable insights into the catalyst's active state and deactivation pathways.

Synchrotron-based techniques, such as in situ X-ray absorption spectroscopy (XAS), can provide detailed information about the electronic and geometric structure of metal catalysts under reaction conditions. mdpi.comresearchgate.net This would be particularly valuable for studying transition metal-catalyzed reactions of this compound, helping to elucidate the nature of the catalytic species and the mechanism of bond activation. Combining multiple in situ techniques in a single setup can provide a more comprehensive picture of the catalytic process. nih.gov

Synergistic Experimental and Computational Research Paradigms

The synergy between experimental and computational chemistry offers a powerful approach to accelerate research on this compound. rsc.org Computational modeling can provide valuable insights into reaction mechanisms, predict the outcomes of reactions, and guide the design of new experiments.

Density functional theory (DFT) calculations, for instance, can be used to model the transition states of reactions involving this compound, helping to explain observed selectivities and to predict the feasibility of new transformations. acs.orgrsc.org Such calculations have been successfully used to understand the mechanistic details of copper-catalyzed functionalization of enynes and the formation of key intermediates in gold-catalyzed reactions. rsc.orgacs.org

Computational studies can also be used to predict the electronic and photophysical properties of materials derived from this compound, aiding in the design of new functional materials. nih.gov By combining computational predictions with targeted experimental synthesis and characterization, researchers can more efficiently explore the chemical space around this versatile molecule and unlock its full potential.

Q & A

Basic Research Questions

What are the recommended synthetic routes for (E)-5-Methyl-3-hexen-1-yne, and how can experimental reproducibility be ensured?

Answer:
The synthesis of this compound (C₇H₁₀, CAS 80033-69-8) typically involves alkyne functionalization and stereoselective elimination. A common approach includes:

  • Step 1: Base-mediated dehydrohalogenation of 5-methyl-3-hexen-1-yne precursors (e.g., vicinal dihalides) under controlled conditions to favor E-stereoselectivity.
  • Step 2: Purification via fractional distillation or column chromatography, followed by characterization using GC-MS and NMR .

Reproducibility Guidelines:

  • Document reaction parameters (temperature, solvent, catalyst) in detail, adhering to standards for experimental sections in journals .
  • Include raw data (e.g., NMR spectra, retention times) in supplementary materials, with purity ≥98% validated via HPLC .

Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?

Answer:

  • ¹H NMR: Expect a triplet for the terminal alkyne proton (~δ 1.8–2.1 ppm) and a doublet of doublets for the E-configured vinyl proton (δ 5.2–5.6 ppm, J = 15–18 Hz).
  • ¹³C NMR: The sp-hybridized alkyne carbons appear at δ 70–85 ppm, while the sp² vinyl carbons range from δ 115–130 ppm .
  • IR: Strong absorption at ~3300 cm⁻¹ (C≡C-H stretch) and 2100–2260 cm⁻¹ (C≡C stretch) .

Methodological Tip: Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .

How do storage conditions impact the stability of this compound, and what precautions are necessary?

Answer:

  • Stability: The compound is sensitive to light, moisture, and oxidative degradation. Store under inert gas (N₂/Ar) at -20°C in amber vials .
  • Decomposition Signs: Discoloration (yellowing) or gas evolution indicates degradation. Verify purity via TLC or GC-MS before use .

What strategies validate the stereochemical purity of this compound?

Answer:

  • NOESY NMR: Confirm the absence of cross-peaks between vinyl protons and the methyl group to rule out Z-isomer contamination.
  • Polarimetry: Optional for chiral derivatives, though the parent compound is not chiral .

Advanced Research Questions

How can computational chemistry optimize reaction conditions for synthesizing this compound?

Answer:

  • DFT Studies: Model transition states to predict stereoselectivity in elimination reactions. For example, calculate activation energies for E vs. Z pathways using Gaussian or ORCA software .
  • Solvent Effects: Use COSMO-RS simulations to identify solvents that stabilize the transition state (e.g., THF or DMF) .

Data Validation: Compare computed NMR chemical shifts with experimental data to refine computational models .

What analytical approaches resolve contradictions in reported reaction yields for this compound derivatives?

Answer:

  • Systematic Error Analysis: Investigate variations in catalyst loading, temperature gradients, or impurities in starting materials.
  • Multi-Lab Validation: Collaborate with independent labs to reproduce results under standardized protocols .
  • Meta-Analysis: Aggregate literature data (e.g., from PubChem or CAS) to identify trends or outliers in yield vs. reaction conditions .

How does this compound behave in Diels-Alder reactions, and what factors influence regioselectivity?

Answer:

  • Reactivity: The alkyne acts as a dienophile, reacting with conjugated dienes (e.g., 1,3-butadiene) under thermal or Lewis acid-catalyzed conditions.
  • Regioselectivity: Electron-withdrawing groups on the diene favor endo transition states. Use Hammett plots or DFT to predict substituent effects .

Experimental Design: Monitor reaction progress via in-situ IR or HPLC, and isolate products using preparative GC .

What role does this compound play in materials science, particularly in polymer synthesis?

Answer:

  • Crosslinking Agent: The alkyne group participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to form rigid polymer networks.
  • Conjugated Polymers: Incorporate into polyacetylene derivatives for electronic applications; characterize conductivity via four-point probe measurements .

Safety Note: Handle azides and catalysts (e.g., Cu(I)) in a fume hood with proper PPE .

Data Presentation Guidelines

  • Tables: Include processed data (e.g., kinetic rates, NMR shifts) in the main text; raw datasets belong in appendices .
  • Figures: Use high-resolution spectra or reaction schemes annotated with key intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.